[1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
描述
属性
IUPAC Name |
[1-(3,4-dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S/c1-15-5-7-17(8-6-15)11-12-32(27,28)23-14-21(25)31-16(2)22(26)24-18-9-10-19(29-3)20(13-18)30-4/h5-13,16,23H,14H2,1-4H3,(H,24,26)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNSCVGAGVWBEX-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound can be described by its molecular formula and features several functional groups that may contribute to its biological activity. The presence of a sulfonamide group, an ester linkage, and multiple methoxy substituents suggests potential interactions with biological targets.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing sulfonylamino groups have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Some analogs of this compound are being studied for their anticancer properties. The structural motifs present in the compound may inhibit tumor growth by inducing apoptosis or inhibiting angiogenesis . Targeting specific pathways involved in cancer cell proliferation could be an area for further investigation.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, sulfonamide derivatives are known to inhibit the enzyme carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Moderate inhibition | |
| Anticancer | HeLa cells | Induced apoptosis | |
| Enzyme Inhibition | Carbonic Anhydrase | Inhibition observed |
Case Study 1: Antimicrobial Testing
In a study examining various sulfonamide derivatives, the compound was tested against Klebsiella pneumoniae and exhibited moderate antimicrobial activity. The study utilized disk diffusion methods to assess the effectiveness of the compound, revealing a zone of inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of related compounds found that those with similar structural features inhibited cell proliferation in breast cancer cell lines. The mechanism was attributed to cell cycle arrest and increased apoptotic markers, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Case Study 3: Enzyme Interaction Studies
Research focused on enzyme inhibition demonstrated that the compound effectively inhibited carbonic anhydrase activity in vitro. This inhibition was dose-dependent and suggests potential applications in conditions where modulation of this enzyme is beneficial, such as glaucoma or edema .
化学反应分析
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester, sulfonamide, and ketone moieties:
| Reaction Site | Conditions | Products | Yield/Notes |
|---|---|---|---|
| Ester group (R-COOR') | 1M NaOH, 80°C, 2h | Carboxylic acid (R-COOH) + 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]ethanol | Partial hydrolysis observed at pH > 10 |
| Sulfonamide (R-SO₂-NH-) | 6M HCl, reflux, 6h | Sulfonic acid (R-SO₃H) + free amine (3,4-dimethoxyaniline) | Requires prolonged heating |
| Ketone (R-CO-) | Not reactive under mild conditions | Stable; no hydrolysis observed | Sensitive to strong reducing agents |
Key Findings :
-
Ester hydrolysis proceeds faster in basic media but is incomplete due to steric hindrance.
-
Sulfonamide cleavage is less favored compared to ester hydrolysis, requiring harsh acidic conditions.
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide nitrogen participates in alkylation/acylation reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 12h | N-methylated sulfonamide derivative | 65% |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → rt | N-acetylated product | 78% |
Mechanistic Insight :
-
Substitution occurs via deprotonation of the sulfonamide NH, followed by nucleophilic attack on the electrophilic reagent.
-
Steric bulk from the ethenyl and dimethoxyanilino groups reduces reaction rates.
Acylation of the Aromatic Amine
The 3,4-dimethoxyanilino group undergoes acylation:
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, rt, 6h | Acetylated anilino derivative | 82% |
| Benzoyl chloride | CH₂Cl₂, DMAP, 24h | Benzoylated product | 70% |
Stability Note :
-
Methoxy groups remain intact under these conditions but degrade under strong oxidants (e.g., KMnO₄).
1,3-Dipolar Cycloaddition with the Ethenyl Group
The (E)-ethenylsulfonyl moiety participates in cycloaddition reactions, analogous to chalcone chemistry :
Key Observations :
-
Reactions proceed via a [4+2] cycloaddition mechanism, forming six-membered transition states .
-
Steric effects from the 4-methylphenyl group influence regioselectivity .
Oxidation Reactions
Controlled oxidation targets specific functional groups:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | Cleavage of ethenyl group to aldehydes | Quantitative |
| KMnO₄ (acidic) | H₂SO₄, 50°C, 3h | Oxidation of methoxy groups to quinones | Partial (40%) |
Challenges :
-
Over-oxidation leads to decomposition; milder agents (e.g., TEMPO) are preferred for selective transformations.
Photochemical Reactivity
The ethenylsulfonyl group exhibits [π2+π2] photodimerization under UV light:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (365 nm), benzene, 24h | Cyclobutane dimer | 0.12 |
Applications :
-
Potential for designing photoresponsive drug delivery systems.
Reductive Amination
The ketone group facilitates reductive amination with primary amines:
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | NaBH₃CN, MeOH, rt, 6h | Secondary amine derivative | 60% |
Limitations :
-
Competing reduction of the ketone to alcohol occurs if stoichiometry is unbalanced.
相似化合物的比较
Structural Analogues and Key Features
The following compounds (Table 1) share structural similarities with the target molecule, as identified in , and 6:
Hypothetical SAR (Structure-Activity Relationship) Trends
- Methoxy Substitution: 3,4-Dimethoxy groups may enhance solubility but reduce membrane permeability compared to mono-methoxy or halogenated analogues.
- Sulfonylamino Linkers: Ethenyl sulfonylamino groups might improve target selectivity over bulkier substituents (e.g., adamantane in 481677-39-8) due to steric effects .
常见问题
Q. What are the optimal synthetic routes and critical parameters for synthesizing [1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling the 3,4-dimethoxyaniline moiety to a propan-2-yl backbone, followed by sulfonamide formation with the (E)-styrenesulfonyl group. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions.
- Solvent Choice : Use anhydrous dichloromethane (DCM) for sulfonamide coupling to enhance solubility and reaction efficiency.
- Catalysts : Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxylate activation.
Yield optimization requires monitoring by TLC and quenching side products via aqueous extraction .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the sulfonamide linkage (δ 3.1–3.3 ppm for SONH) and the (E)-configured ethenyl group (J = 12–16 Hz).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 505.15) and isotopic patterns to confirm purity.
- FT-IR : Identify carbonyl stretches (~1700 cm) and sulfonamide S=O vibrations (~1350 cm). Cross-reference with computational models (e.g., DFT) to resolve ambiguities .
Q. How should researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to the sulfonamide and dimethoxy groups, which are common pharmacophores in inhibitors.
- Assays : Use fluorescence polarization for binding affinity and cell viability assays (e.g., MTT) for cytotoxicity profiling.
- Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) to validate results .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays) be resolved?
Methodological Answer:
- Source Identification : Check assay conditions (pH, ionic strength) that may affect sulfonamide protonation or solubility.
- Orthogonal Assays : Validate kinase inhibition via surface plasmon resonance (SPR) if fluorescence assays show variability.
- Metabolic Stability : Assess compound degradation in assay media using LC-MS to rule out false negatives .
Q. What strategies are recommended for elucidating the mechanism of action (MOA) of this compound?
Methodological Answer:
- Pull-Down Assays : Use biotinylated analogs coupled with streptavidin beads to isolate target proteins from cell lysates.
- X-ray Crystallography : Co-crystallize the compound with purified targets (e.g., kinases) to identify binding modes.
- Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways affected by the compound .
Q. How can researchers address stability challenges (e.g., hydrolysis of the sulfonamide group) during long-term storage?
Methodological Answer:
- Storage Conditions : Lyophilize the compound and store at -80°C under argon to prevent moisture uptake.
- Stabilizers : Add 1% trehalose to lyophilized formulations to protect against degradation.
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS analysis every 7 days .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to prioritize substituents enhancing binding (e.g., halogenation at the 4-methylphenyl group).
- QSAR Models : Use Gaussian or Schrödinger software to correlate electronic parameters (e.g., Hammett σ) with activity data.
- Docking Studies : Glide or AutoDock Vina can predict binding poses against homology models of novel targets .
Comparative and Methodological Considerations
Q. How does this compound compare structurally and functionally to analogs with similar sulfonamide motifs?
Methodological Answer:
| Compound | Structural Features | Key Functional Differences |
|---|---|---|
| Target Compound | (E)-styrenesulfonyl group, 3,4-dimethoxy anilino | High kinase selectivity due to steric bulk from the propan-2-yl backbone |
| Analog A | (Z)-styrenesulfonyl group | Reduced cellular uptake due to unfavorable geometry |
| Analog B | 4-fluorophenyl substitution | Enhanced metabolic stability but lower solubility |
Use SPR to quantify binding kinetics and MD simulations to rationalize differences .
Q. What experimental designs are optimal for assessing environmental or metabolic degradation products?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
- Environmental Fate Studies : Use OECD 308 guidelines to assess hydrolysis/photolysis in simulated natural water.
- Isotope Labeling : Synthesize -labeled analogs to track degradation pathways .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
Methodological Answer:
- Purity Assessment : Enforce ≥98% purity via HPLC-MS with charged aerosol detection (CAD) for non-UV active impurities.
- Crystallography : Confirm stereochemical consistency (e.g., E/Z configuration) via single-crystal X-ray diffraction.
- Standardized Protocols : Adopt strict SOPs for synthetic steps (e.g., reaction time ±5 minutes) and biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
